molecular formula C17H18F3N3O3 B11300806 N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B11300806
M. Wt: 369.34 g/mol
InChI Key: XXXKDVSLHNVEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and a dioxane ring. The benzimidazole nucleus is known for its diverse biological activities and is a common pharmacophore in medicinal chemistry . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical applications .

Preparation Methods

The synthesis of N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . . Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can be compared with other benzimidazole derivatives and trifluoromethylated compounds. Similar compounds include:

Properties

Molecular Formula

C17H18F3N3O3

Molecular Weight

369.34 g/mol

IUPAC Name

N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)16-22-11-7-13-14(26-6-5-25-13)8-12(11)23(16)9-15(24)21-10-3-1-2-4-10/h7-8,10H,1-6,9H2,(H,21,24)

InChI Key

XXXKDVSLHNVEIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4

Origin of Product

United States

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